

# T-2307: A Novel Antifungal Agent with Potent Activity Against Diverse Clinical Isolates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T-2307

Cat. No.: B1509299

[Get Quote](#)

A comprehensive analysis of the investigational antifungal agent **T-2307** (also known as ATI-2307) reveals its potent and broad-spectrum activity against a wide range of clinically relevant fungal pathogens, including strains resistant to existing therapies. This comparison guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals an objective overview of **T-2307**'s performance against other major antifungal classes.

**T-2307**, a novel arylamidine, demonstrates a unique mechanism of action that sets it apart from current antifungal agents. It selectively targets and disrupts the mitochondrial function in yeast by causing the collapse of the mitochondrial membrane potential, ultimately leading to fungal cell death.<sup>[1][2][3]</sup> This distinct mechanism contributes to its efficacy against isolates that have developed resistance to azoles and echinocandins.<sup>[2][4][5][6]</sup>

## Comparative In Vitro Activity

Extensive in vitro studies have benchmarked **T-2307** against established antifungals such as fluconazole, voriconazole, amphotericin B, and caspofungin. The minimum inhibitory concentration (MIC), a measure of an antimicrobial's potency, has been determined for a multitude of clinical isolates. The data consistently shows that **T-2307** exhibits significantly lower MIC values across various species of *Candida*, *Cryptococcus*, and *Aspergillus*.

## Activity against Candida Species

**T-2307** has demonstrated potent activity against a spectrum of *Candida* species, including the most common cause of candidiasis, *Candida albicans*, as well as notoriously difficult-to-treat species like *Candida glabrata* and the emerging multidrug-resistant pathogen *Candida auris*.<sup>[2]</sup><sup>[5]</sup><sup>[7]</sup> Notably, its effectiveness is maintained against fluconazole-resistant *C. albicans* and echinocandin-resistant *C. glabrata* isolates.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

Fungal Species	T-2307	Fluconazole	Voriconazole	Amphotericin B	Caspofungin	Micafungin
Candida spp.						
C. albicans (azole-R)	0.0005-0.001	-	-	-	-	-
C. glabrata (echino-R)	≤0.008-0.015	-	-	-	0.06-4	-
C. auris	≤0.008-0.015	0.5->64	-	-	<0.015->8	-
Cryptococcus spp.						
C. neoformans	0.0039-0.0625	-	-	-	-	-
C. gattii	0.0078-0.0625	-	-	-	-	-
Aspergillus spp.						
A. fumigatus	0.0156-4	-	-	-	-	-

All values are presented as MIC ranges in µg/mL. Data compiled from multiple

sources.[1]

[4][5][7][8]

## Activity against Cryptococcus Species

Clinical isolates of *Cryptococcus neoformans* and *Cryptococcus gattii* have shown susceptibility to **T-2307**, with MICs significantly lower than those of fluconazole and amphotericin B.[1][9][10] Importantly, **T-2307**'s activity is not compromised in *C. neoformans* isolates with high fluconazole MICs, indicating a lack of cross-resistance.[9][10]

Fungal Species	No. of Isolates	T-2307	Fluconazole	Voriconazole	Amphotericin B
<i>Cryptococcus gattii</i>	15	0.0394	>128	0.297	0.580

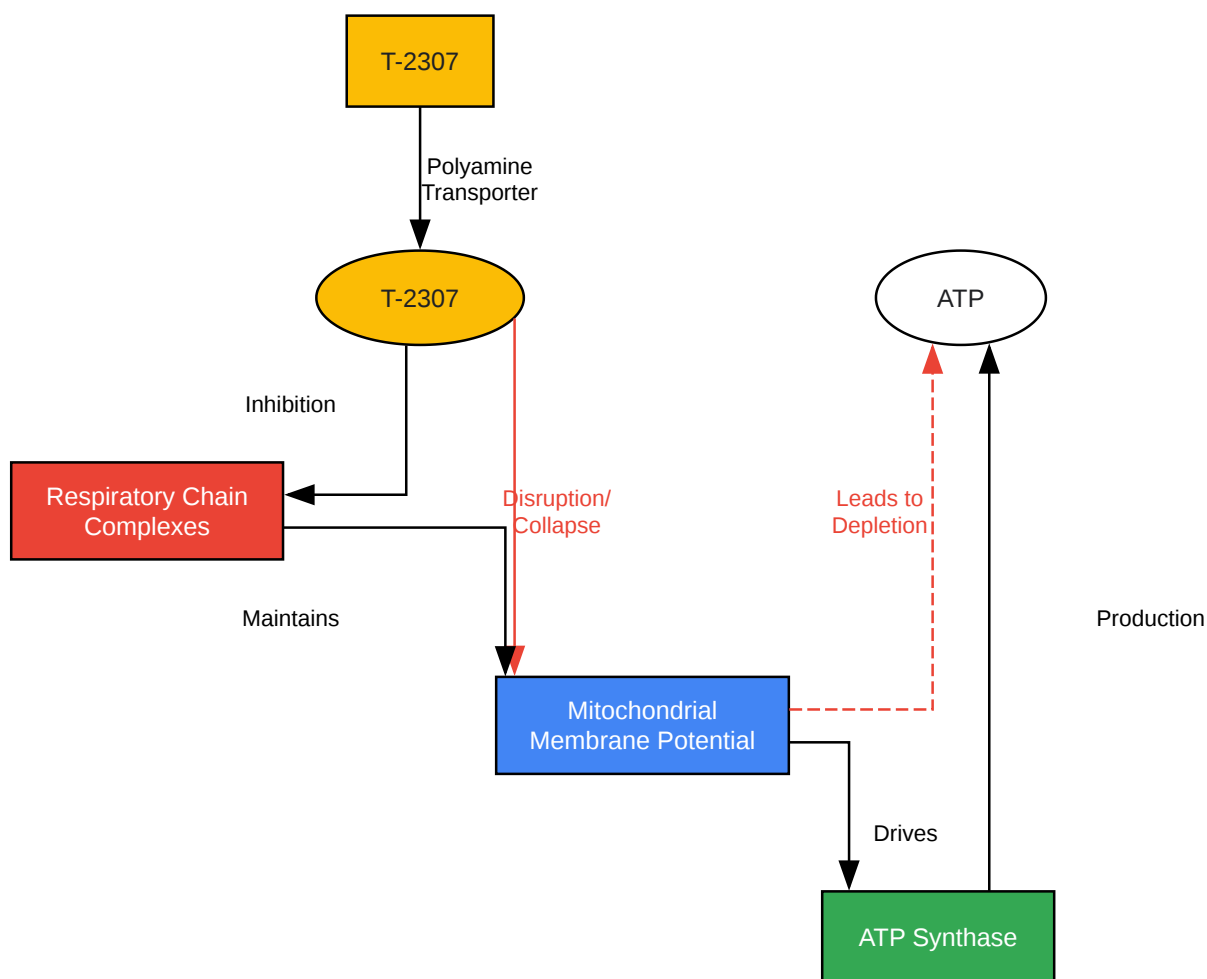
All values are presented as geometric mean MIC in mg/L.[1]

## Activity against Filamentous Fungi

**T-2307** has also been evaluated against filamentous fungi, demonstrating activity against *Aspergillus* species with an MIC range of 0.0156 to 4 µg/mL.[2][4][8] Its action against some *Aspergillus* species has been reported as fungicidal.[8]

## Mechanism of Action and Experimental Workflows

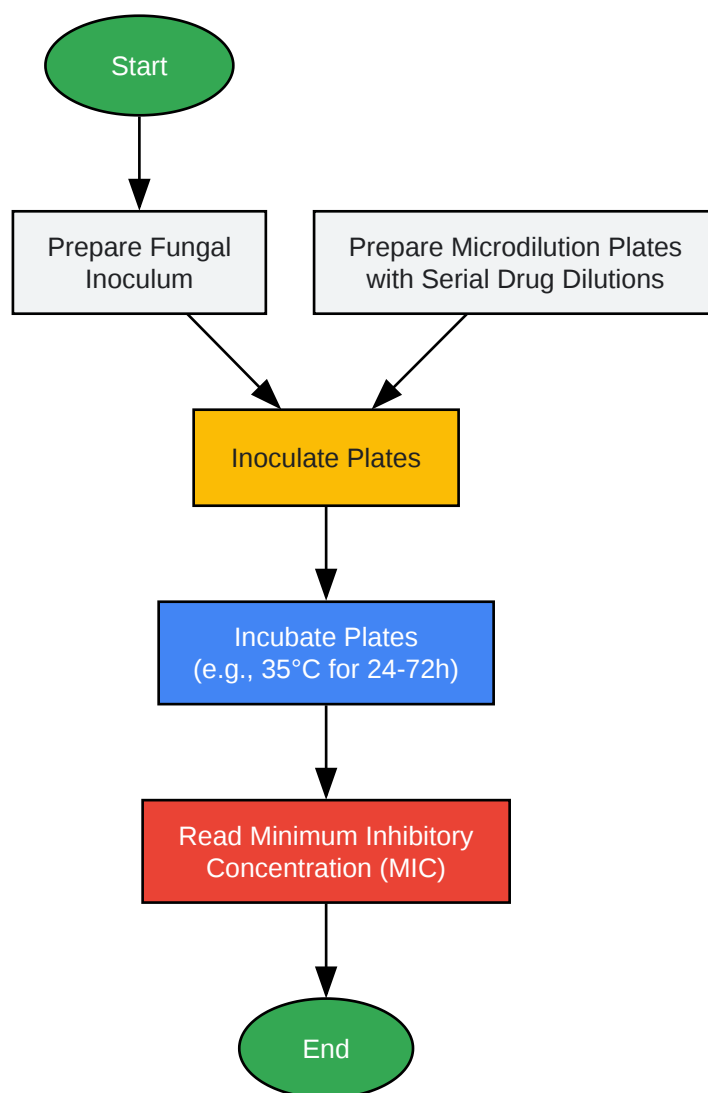
The primary mechanism of **T-2307** involves its selective accumulation in fungal cells and subsequent disruption of mitochondrial function. This process is initiated by the drug's uptake into the yeast cell, followed by its localization to the mitochondria, where it induces a collapse of the membrane potential. This leads to a cascade of events culminating in the depletion of cellular ATP and inhibition of fungal growth.[3][11][12]



[Click to download full resolution via product page](#)

**Figure 1:** Hypothesized mechanism of action for **T-2307** in fungal cells.

The evaluation of **T-2307**'s antifungal activity typically follows standardized protocols from the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a cornerstone of this in vitro assessment.



[Click to download full resolution via product page](#)

**Figure 2:** Generalized workflow for broth microdilution antifungal susceptibility testing.

## Experimental Protocols

The in vitro antifungal activity of **T-2307** is determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 and M27-S3 for yeasts and M38-A for filamentous fungi.[1][5][7][13]

Key Experimental Parameters:

- Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is the standard medium used.

[1]

- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately  $0.5 \times 10^3$  to  $2.5 \times 10^3$  cells/mL in the microdilution wells.[1]
  - Drug Dilutions: **T-2307** and comparator antifungal agents are serially diluted in the test medium in 96-well microtiter plates.
  - Incubation: The inoculated plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species being tested.[1]
  - MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well. For **T-2307** and azoles, this is typically a 50% reduction in turbidity (prominent decrease). For amphotericin B, the endpoint is complete inhibition of growth.[1][8] Quality control strains, such as *Candida parapsilosis* ATCC 22019, are included in each assay to ensure accuracy and reproducibility.
- [1]

## Conclusion

**T-2307** presents a promising new avenue in the treatment of invasive fungal infections. Its novel mechanism of action translates to potent in vitro activity against a broad range of clinically important yeasts and molds, including multidrug-resistant isolates. The consistently low MIC values of **T-2307** compared to current standard-of-care antifungals underscore its potential to address the growing challenge of antifungal resistance. Further clinical investigation is warranted to fully elucidate the therapeutic role of this investigational agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine, against *Cryptococcus gattii*: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of T-2307, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential [mdpi.com]
- 3. T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Review of T-2307, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ATI-2307 Exhibits Equivalent Antifungal Activity in *Cryptococcus neoformans* Clinical Isolates With High and Low Fluconazole IC50 [frontiersin.org]
- 10. ATI-2307 Exhibits Equivalent Antifungal Activity in *Cryptococcus neoformans* Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [T-2307: A Novel Antifungal Agent with Potent Activity Against Diverse Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1509299#validation-of-t-2307-antifungal-activity-in-clinical-isolates]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)